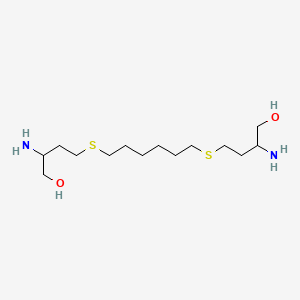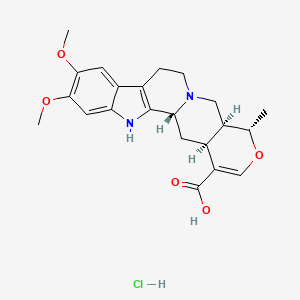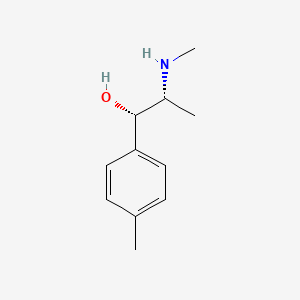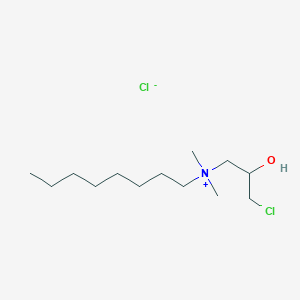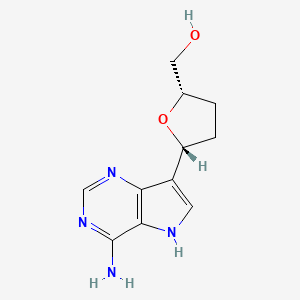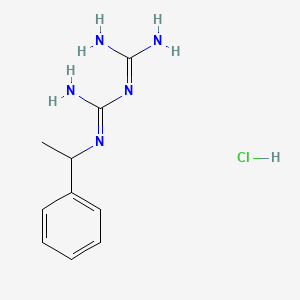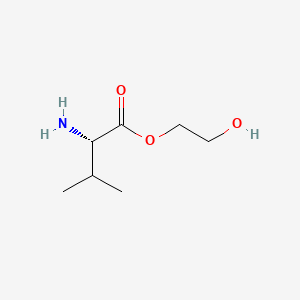
2-Hydroxyethyl L-valinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl L-valinate is a chemical compound with the molecular formula C7H15NO3. It is an ester derivative of L-valine, an essential amino acid. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl L-valinate can be synthesized through the condensation of N-Carbobenzyloxy-L-Valine with chloroethanol in the presence of potassium carbonate in DMF solvent . This reaction involves the formation of an ester bond between the hydroxyl group of chloroethanol and the carboxyl group of L-valine.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyethyl L-valinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxyethyl L-valinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving amino acids.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral research.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl L-valinate involves its interaction with specific molecular targets and pathways. As an ester derivative of L-valine, it can be hydrolyzed to release L-valine, which then participates in various metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
L-Valine: The parent amino acid from which 2-Hydroxyethyl L-valinate is derived.
2-Hydroxyethyl L-leucinate: Another ester derivative of an essential amino acid, leucine.
2-Hydroxyethyl L-isoleucinate: An ester derivative of isoleucine.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. Its applications in antiviral research and as a reference standard in analytical chemistry further highlight its uniqueness .
Propriétés
Numéro CAS |
86150-60-9 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-hydroxyethyl (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(8)7(10)11-4-3-9/h5-6,9H,3-4,8H2,1-2H3/t6-/m0/s1 |
Clé InChI |
CQLLRMHXAIPWJL-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OCCO)N |
SMILES canonique |
CC(C)C(C(=O)OCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
